molecular formula C9H23NOSi B3109777 (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine CAS No. 175717-73-4

(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine

Cat. No. B3109777
CAS RN: 175717-73-4
M. Wt: 189.37 g/mol
InChI Key: KSYYTARALLSQRH-MRVPVSSYSA-N
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Description

(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine, also known as (R)-TBDMS-amine, is an organosilicon compound used in synthesis, research applications, and laboratory experiments. It is a versatile reagent with a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties, such as its stability, solubility, and reactivity, make it an attractive choice for use in research and laboratory experiments.

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

The (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine compound plays a crucial role in the synthesis of enantiomerically pure compounds. For example, it has been used in the preparation of both enantiomers of tert-butyl(methyl)phenylsilane, a process documented by Jankowski et al. (1999). This process involves racemic tert-butyl(methyl)phenylsilyl chloride reacting with (R)-(−)-2-amino-1-butanol to produce diastereomerically pure hydrochloride (Jankowski et al., 1999).

Asymmetric Synthesis of Amines

The compound is also significant in the asymmetric synthesis of amines, as highlighted by Ellman et al. (2002). N-tert-Butanesulfinyl imines, derived from reactions involving similar compounds, are versatile intermediates for creating a wide range of enantioenriched amines. This methodology enables efficient synthesis of alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols (Ellman et al., 2002).

Lithiation and Metalation Processes

The lithiation and subsequent metalation of derivatives of this compound have been studied for their potential in creating new chemical compounds. Westerhausen et al. (2004) investigated the lithiation of lithium (2-pyridylmethyl)(tert-butyldimethylsilyl)amide, a derivative, which reacts with methyllithium to form dilithium (2-pyridylmethanidyl)(tert-butyldimethylsilyl)amide. This process is essential in understanding the delocalization of negative charges within the pyridyl moiety of these compounds (Westerhausen et al., 2004).

Modular Amino Alcohol Ligands

Another application is in the creation of modular amino alcohol ligands. As reported by Jimeno et al. (2003), enantiomerically pure amino alcohols containing bulky alkyl substituents, such as tert-butyl, have been synthesized and used as ligands for catalytic enantioselective reactions. These ligands have shown high performance and selectivity in catalytic processes, illustrating the compound's utility in asymmetric synthesis (Jimeno et al., 2003).

properties

IUPAC Name

(2R)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h8H,7,10H2,1-6H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYYTARALLSQRH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO[Si](C)(C)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of (S)-(+) 2-amino-1-propanol (1.04 g, 13.85 mmol), tert butyldimethylsilyl chloride (2.09 g, 13.85 mmol) and triethylamine (2 ml, 1.05 eq) was stirred in DCM overnight ca 16 h. The reaction was diluted with DCM, washed with water, satd. NH4Cl, brine, dried and evaporated to an oil. Silica gel purification of the crude using 3% MeOH/CH2Cl2 as eluent provided 2-(tert-Butyl-dimethyl-silanyloxy)-1-methyl-ethylamine (1.76 g, 80%); 1H NMR (300 MHz, CDCl3) 0.0 (s, 6H), 0.82 (s, 9H), 0.99 (d, J=6.5 Hz, 3H), 2.22 (bs, 2H), 2.98 (bs, 1H), 3.30 (dd, J=10 Hz, J=17.0 Hz, 1H), 3.48 (dd, J=10.0 Hz, J=4.3 Hz, 1H).
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1.04 g
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2.09 g
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2 mL
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Synthesis routes and methods II

Procedure details

Hydrogen was introduced into a mixture of 4.0 g of benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate (prepared as described in Preparation 8), 0.80 g of 10% w/w palladium-on-carbon and 40 ml of ethanol for 1 hour. At the end of this time, the atmosphere was replaced by nitrogen, the palladium-on-carbon was removed by filtration from the reaction mixture, and the filtrate was concentrated by evaporation under reduced pressure, to give 1.88 g of the title compound having an Rf value of 0.27 (on silica gel thin layer chromatography, using a 1:3 by volume mixture of ethyl acetate and hexane as the developing solvent).
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0 (± 1) mol
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benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate
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4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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